molecular formula C27H34O5 B163093 Licorisoflavan A CAS No. 129314-37-0

Licorisoflavan A

Cat. No.: B163093
CAS No.: 129314-37-0
M. Wt: 438.6 g/mol
InChI Key: GDAAEAXMNLVRCZ-SFHVURJKSA-N
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Description

Licorisoflavan A is a naturally occurring phenolic compound that belongs to the class of hydroxyisoflavans. This compound exhibits significant antibacterial activity and has been used in traditional Chinese medicine for various therapeutic purposes.

Mechanism of Action

Licorisoflavan A, also known as 5-O-Methyllicoricidin, is a bioactive compound isolated from Glycyrrhizae Radix . This compound has been reported for its neuroprotective effects and has been the subject of various studies due to its potential therapeutic properties.

Target of Action

The primary targets of this compound are the Brain-Derived Neurotrophic Factor (BDNF) and Tyrosine kinase B (TrkB) pathway, and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors . These targets play a crucial role in neuroprotection and are involved in the regulation of various neural mechanisms .

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It effectively attenuates the expressions of BDNF, TrkB, and the phosphorylations of cAMP response element binding protein (CREB), extracellular signal-regulated kinase (ERK)-1/2, eukaryotic elongation factor 2 (eEF2), mammalian target of rapamycin (mTOR), initiation factor 4E-binding protein 1 (4E-BP-1), and p70 ribosomal protein S6 kinase (p70S6K) in the hippocampus .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the BDNF-TrkB pathway and AMPA receptors . These pathways are crucial for neural mechanisms and are associated with neuroprotection .

Result of Action

The molecular and cellular effects of this compound’s action include the restoration of Chronic Mild Stress (CMS)-induced changes in various tests . It also reverses the decreases in synaptic proteins post-synaptic density protein 95 (PSD-95) and AMPA receptor subunit glutamate receptor 1 (GluR1) caused by CMS .

Action Environment

It’s worth noting that the compound’s effects were observed in the context of chronic mild stress in mice

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Licorisoflavan A involves several steps, starting from licoricidin. The key step is the methylation of the hydroxyl group at the 7-position of licoricidin. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources, particularly Glycyrrhiza uralensis. The roots are dried, ground, and subjected to supercritical CO2 extraction with ethanol as a modifier to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Licorisoflavan A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Licorisoflavan A has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation at the 7-position, which enhances its antibacterial activity compared to its parent compound, licoricidin .

Properties

IUPAC Name

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAAEAXMNLVRCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156136
Record name 5-O-Methyllicoricidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129314-37-0
Record name Licorisoflavan A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129314-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methyllicoricidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methyllicoricidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICORISOFLAVAN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW8U2YD8JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has the structure of 5-O-Methyllicoricidin been fully elucidated?

A2: Yes, the structure of 5-O-Methyllicoricidin has been determined through spectroscopic analysis and confirmed by total synthesis. [, , ] While the specific spectroscopic data is not provided in the abstracts, the studies confirm the compound's identity and provide a basis for further research on its properties and biological activity.

Q2: Are there any studies exploring the potential applications of 5-O-Methyllicoricidin beyond its interaction with benzodiazepine binding sites?

A3: Currently, the available research primarily focuses on 5-O-Methyllicoricidin's isolation, identification, and its stimulatory effect on benzodiazepine binding. [, , ] Further studies are needed to explore its other potential pharmacological activities, such as anxiolytic effects, and to investigate its safety and efficacy in preclinical models.

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